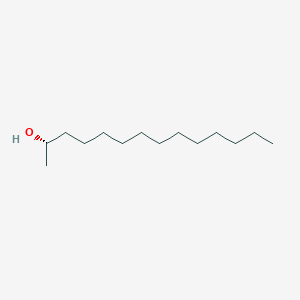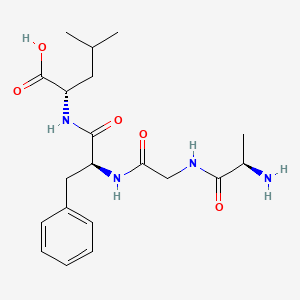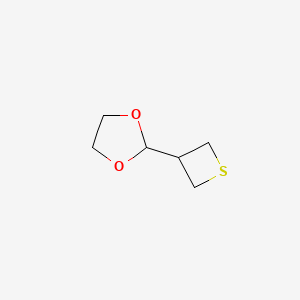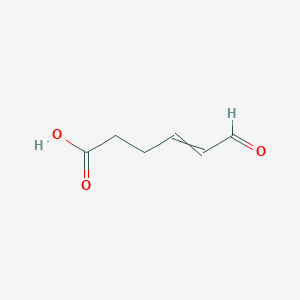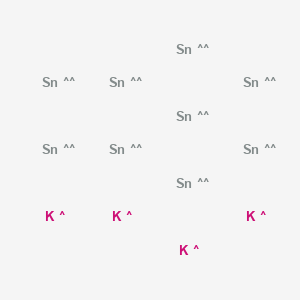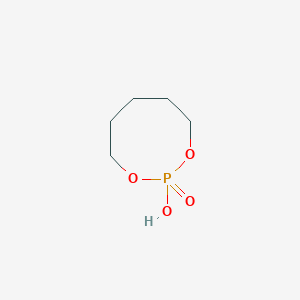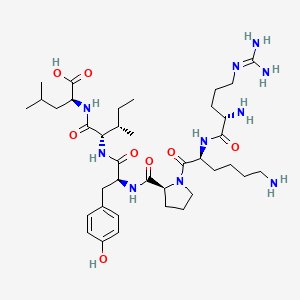
(4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene is an organic compound characterized by the presence of tert-butyl, phenylsulfanyl, and cyclohexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene typically involves the reaction of 4-tert-butylphenylsulfanylcyclohexane with benzene thiol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the specific reagents used.
Aplicaciones Científicas De Investigación
(4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Tert-butyl-1-phenylsulfanylbenzene
- 4-Tert-butyl-1-cyclohexylsulfanylbenzene
- 4-Tert-butyl-1-phenylsulfanylcyclohexane
Uniqueness
(4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene is unique due to the presence of both phenylsulfanyl and cyclohexyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
85895-63-2 |
|---|---|
Fórmula molecular |
C22H28S2 |
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
(4-tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene |
InChI |
InChI=1S/C22H28S2/c1-21(2,3)18-14-16-22(17-15-18,23-19-10-6-4-7-11-19)24-20-12-8-5-9-13-20/h4-13,18H,14-17H2,1-3H3 |
Clave InChI |
NWJGNNNKHAGUNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


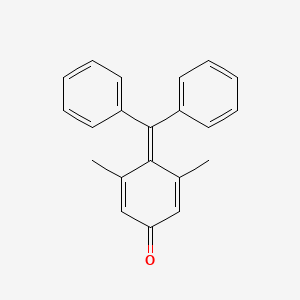
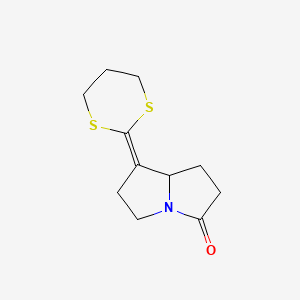

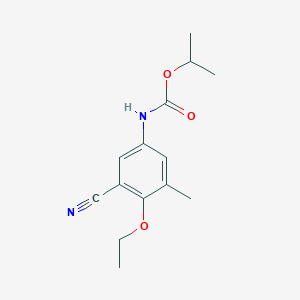

![Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate](/img/structure/B14418024.png)
